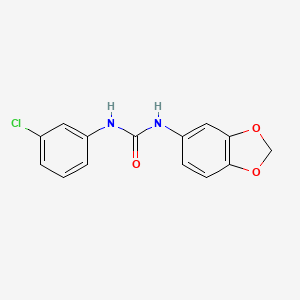![molecular formula C15H11F3N2O4 B5715558 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)
4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TFB-TBOA acts as a competitive inhibitor of 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, binding to the glutamate binding site and preventing the reuptake of glutamate into the presynaptic neuron. This leads to increased extracellular glutamate levels and enhanced excitatory neurotransmission. TFB-TBOA has been shown to be highly selective for this compound, with minimal effects on other glutamate receptors.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, leading to enhanced excitatory neurotransmission. It has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TBOA has a number of advantages and limitations for lab experiments. Its high selectivity for 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide makes it a valuable tool for studying glutamate transport and excitatory neurotransmission. However, its potent inhibitory effects can make it difficult to study the effects of glutamate reuptake on neuronal function in vivo.
Orientations Futures
There are a number of future directions for research on TFB-TBOA. One area of interest is the potential therapeutic applications of TFB-TBOA in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another area of interest is the development of more selective and potent EAAT inhibitors for use in research and potential therapeutic applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of TFB-TBOA and its potential implications for neuronal function and disease.
Méthodes De Synthèse
TFB-TBOA can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-nitrobenzoic acid with 2-(trifluoromethyl)aniline, followed by acylation with benzoyl chloride. The resulting product is then reduced with sodium borohydride to yield TFB-TBOA.
Applications De Recherche Scientifique
TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to be a potent inhibitor of 4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, leading to increased extracellular glutamate levels and enhanced excitatory neurotransmission. This has potential implications for the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c1-24-13-7-6-9(8-12(13)20(22)23)14(21)19-11-5-3-2-4-10(11)15(16,17)18/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABTORAOZGXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)


![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)
![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5715508.png)





![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)